2-isobutyl-4-phenylphthalazin-1(2H)-one
Description
Properties
IUPAC Name |
2-(2-methylpropyl)-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13(2)12-20-18(21)16-11-7-6-10-15(16)17(19-20)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXIBLBDRWCOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668750 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalazinone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 2-isobutyl-4-phenylphthalazin-1(2H)-one with structurally analogous compounds, supported by similarity scores and available
Table 1: Structural and Functional Comparison of Phthalazinone Derivatives
Key Observations
Halogenated analogs (e.g., 4-(4-chlorobenzyl)phthalazin-1(2H)-one) often exhibit improved binding affinity due to halogen interactions with hydrophobic protein pockets .
Pharmacological Potential: Isoquinolin-1(2H)-one derivatives (structurally related to phthalazinones) demonstrate antihypertensive and antitumor activities . The target compound’s phenyl and isobutyl groups may modulate similar pathways but with distinct efficacy profiles.
Research Findings and Data Gaps
Structural Similarity vs. Functional Divergence :
- Despite a 0.73 similarity score with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, the target compound’s lack of a carboxylic acid group likely reduces water solubility but may enhance blood-brain barrier penetration .
Safety and Handling: While specific safety data for this compound is unavailable, analogous compounds (e.g., phenanthro-furanones) require stringent precautions (e.g., gloves, respiratory protection) due to acute toxicity risks .
Synthetic Advancements: The transition metal-free synthesis of isoquinolinones suggests a pathway to produce the target compound sustainably, avoiding metal contamination common in traditional methods.
Q & A
Q. What are the optimal synthetic routes for 2-isobutyl-4-phenylphthalazin-1(2H)-one, and how do reaction conditions influence yield?
The synthesis of phthalazinone derivatives typically involves multi-step protocols, including cyclization and functionalization. For example, oxadiazole-containing analogs are synthesized via condensation reactions under controlled conditions (e.g., ethanol or DMF as solvents, KOH or H₂SO₄ as catalysts). Temperature (60–80°C) and reaction time (8–24 hrs) are critical for achieving >70% yields . Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring intermediate purity .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
X-ray crystallography using programs like SHELX is the gold standard for resolving crystal structures. Single-crystal diffraction data refinement with SHELXL ensures precise bond-length and angle measurements. Complementary techniques include FT-IR for functional group validation and mass spectrometry for molecular weight confirmation .
Q. What analytical methods ensure the purity of synthesized this compound?
Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column is widely used. Purity thresholds (>95%) are validated via chromatographic peak integration. Thin-Layer Chromatography (TLC) with silica gel plates provides rapid in-process monitoring .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against viral proteases?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like NS2B/NS3 proteases. Studies on similar compounds show IC₅₀ values <5 μM when oxadiazole and phthalazinone moieties interact with catalytic residues (e.g., His51, Asp75). MD simulations (100 ns) further assess binding stability .
Q. What experimental strategies resolve contradictions in bioactivity data across phthalazinone derivatives?
Discrepancies in IC₅₀ values may arise from substituent effects (e.g., electron-withdrawing groups enhance inhibition). Systematic SAR studies comparing isobutyl, bromophenyl, and oxadiazole variants can isolate key pharmacophores. Dose-response assays in triplicate minimize variability .
Q. How can X-ray crystallography and spectroscopic data validate intermolecular interactions in co-crystallized complexes?
Co-crystallizing the compound with its target protein (e.g., viral protease) and refining the structure via SHELX reveals hydrogen bonds and hydrophobic contacts. Difference Fourier maps (2Fₒ−Fᶜ) confirm ligand occupancy. NMR titration experiments (e.g., ¹H-¹⁵N HSQC) map binding-induced chemical shift perturbations .
Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?
Microsomal stability assays (human liver microsomes) identify metabolic hotspots. Lipophilicity (logP) adjustments via substituent modifications (e.g., replacing phenyl with fluorophenyl) improve membrane permeability. Plasma protein binding assays (equilibrium dialysis) guide dose adjustments .
Methodological Considerations
Q. How to design a high-throughput screening assay for phthalazinone derivatives?
Use fluorescence-based protease assays (e.g., DENV NS2B/NS3 with Boc-Gly-Arg-Arg-AMC substrate). Z-factor analysis ensures robustness (Z′ > 0.5). Automated liquid handlers enable 384-well plate processing, with controls for false positives (e.g., 1% DMSO tolerance) .
Q. What strategies mitigate synthetic challenges in scaling up phthalazinone production?
Flow chemistry reduces exothermic risks in cyclization steps. Solvent recycling (e.g., DMF via distillation) lowers costs. Design of Experiments (DoE) optimizes parameters (e.g., stoichiometry, temperature) for >90% yield at 100-g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
